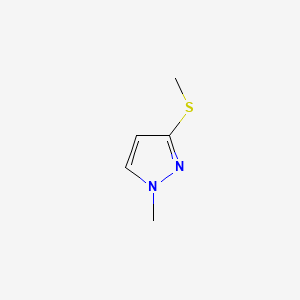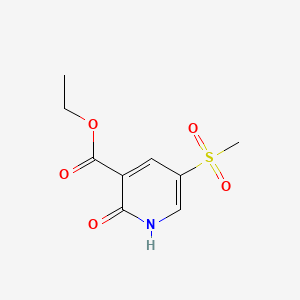
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxy group, a methanesulfonyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the core structure.
Hydroxylation: Introduction of the hydroxy group at the 2-position of the pyridine ring.
Methanesulfonylation: The methanesulfonyl group is introduced at the 5-position using methanesulfonyl chloride in the presence of a base.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-5-methanesulfonylpyridine-3-carboxylate.
Reduction: Formation of 2-hydroxy-5-methanesulfonylpyridine-3-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methanesulfonyl groups play a crucial role in its binding affinity and activity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxy-5-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a methanesulfonyl group.
Ethyl 2-hydroxy-5-chloropyridine-3-carboxylate: Similar structure but with a chloro group instead of a methanesulfonyl group.
Uniqueness
Ethyl 2-hydroxy-5-methanesulfonylpyridine-3-carboxylate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H11NO5S |
|---|---|
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
ethyl 5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO5S/c1-3-15-9(12)7-4-6(16(2,13)14)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |
Clé InChI |
XTUFHAAGZQSBSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CNC1=O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)


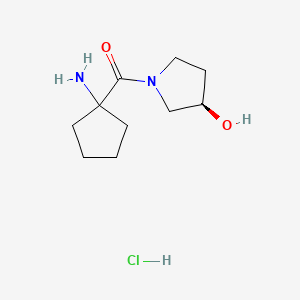
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
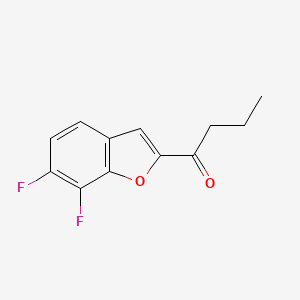
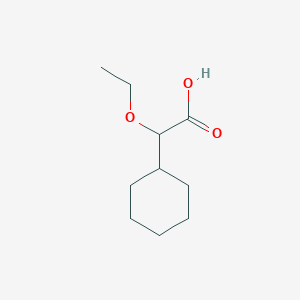
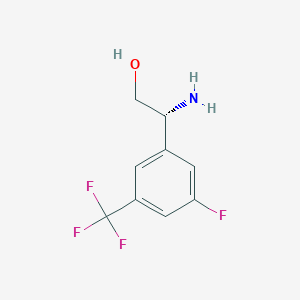
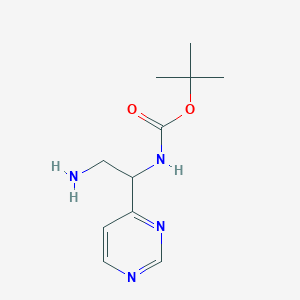
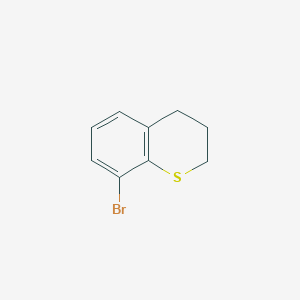
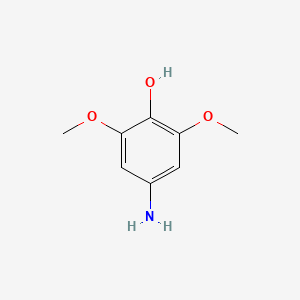
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)

